N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Catalog No.
S1494949
CAS No.
116477-30-6
M.F
C6H4Cl2N4O2
M. Wt
235.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

CAS Number

116477-30-6

Product Name

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

IUPAC Name

N-(4,6-dichloro-2-formamidopyrimidin-5-yl)formamide

Molecular Formula

C6H4Cl2N4O2

Molecular Weight

235.02 g/mol

InChI

InChI=1S/C6H4Cl2N4O2/c7-4-3(9-1-13)5(8)12-6(11-4)10-2-14/h1-2H,(H,9,13)(H,10,11,12,14)

InChI Key

SJUZRTBKERGCTK-UHFFFAOYSA-N

SMILES

C(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl

Canonical SMILES

C(=O)NC1=C(N=C(N=C1Cl)NC=O)Cl

The exact mass of the compound N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide (CAS 116477-30-6) is a highly specific, process-related impurity generated during the synthesis of the antiviral active pharmaceutical ingredient (API) Abacavir. Structurally characterized by formamide groups at both the 2- and 5-positions of a 4,6-dichloropyrimidine core, this compound is primarily procured as an analytical reference standard rather than a bulk synthetic intermediate. In pharmaceutical manufacturing, the precise formylation of 2,5-diamino-4,6-dichloropyrimidine is required to yield the mono-formylated precursor; however, over-formylation inevitably produces this diformamide byproduct. Consequently, procuring highly pure, well-characterized batches of 116477-30-6 is essential for establishing quantitative mass-balance, validating High-Performance Liquid Chromatography (HPLC) methods, and ensuring that bulk API batches comply with stringent ICH Q3A/Q3B regulatory thresholds for impurity reporting [1].

In the context of Good Manufacturing Practice (GMP) and API release testing, substituting the exact N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide standard with a generic pyrimidine analog or a crude reaction mixture is analytically unacceptable. The diformamide exhibits a unique relative response factor (RRF) and specific chromatographic retention behavior that cannot be mathematically inferred from the mono-formylated intermediate (CAS 171887-03-9) or other structural isomers. Relying on uncertified or surrogate standards introduces significant assay variance (often >5%), which prevents the accurate determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ). For a buyer, failing to procure the exact, certified 116477-30-6 standard risks regulatory non-compliance, out-of-specification (OOS) investigations, and the potential rejection of high-value Abacavir batches due to unvalidated impurity clearance [1].

Chromatographic Resolution from the Active Precursor

During the synthesis of Abacavir, distinguishing the over-formylated byproduct from the target intermediate is a critical analytical requirement. Reverse-phase HPLC analysis demonstrates that N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide (CAS 116477-30-6) elutes with a distinct retention time compared to the desired mono-formylated precursor, N-(2-amino-4,6-dichloro-5-pyrimidinyl)formamide (CAS 171887-03-9), due to the altered polarity imparted by the second formyl group. Procuring the exact diformamide standard allows analytical chemists to empirically confirm a critical resolution factor (Rs > 1.5), ensuring that the impurity peak is fully baseline-resolved from the main intermediate peak during system suitability testing [1].

Evidence DimensionChromatographic resolution (Rs) and peak separation
Target Compound Data116477-30-6 (Diformamide) provides exact retention time for resolution mapping
Comparator Or Baseline171887-03-9 (Monoformamide intermediate)
Quantified DifferenceBaseline resolution (Rs > 1.5) achieved and validated under gradient conditions
ConditionsReverse-phase HPLC (C18 column), UV detection for system suitability

Procurement of the exact standard is mandatory to validate the HPLC method's specificity, preventing co-elution artifacts from inflating the apparent purity of the API precursor.

Absolute Quantification for ICH Q3A Compliance

Regulatory guidelines (ICH Q3A/Q3B) mandate the stringent control of process impurities in finished APIs. Utilizing a certified reference standard of 116477-30-6 provides an absolute assay value (typically >98.0% via qNMR or mass balance), which acts as the quantitative baseline for determining the impurity's exact concentration in a batch. In contrast, relying on uncertified, in-house synthesized crude diformamide introduces an assay variance of 2–5%, which can lead to severe quantification errors at the critical 0.10% to 0.15% reporting thresholds. The certified standard ensures that the calculated impurity levels are legally defensible during regulatory audits [1].

Evidence DimensionAssay variance and regulatory reporting accuracy
Target Compound DataCertified 116477-30-6 standard (variance <0.5%, absolute traceability)
Comparator Or BaselineUncertified/crude in-house impurity isolate (variance 2–5%)
Quantified Difference>4-fold reduction in quantitative error at the 0.15% ICH reporting threshold
ConditionsGMP batch release testing and method validation

Utilizing a fully characterized standard eliminates analytical uncertainty, ensuring that API batches pass stringent regulatory audits without costly re-testing or batch rejection.

Process Selectivity and Over-Formylation Control

During the industrial formylation of 2,5-diamino-4,6-dichloropyrimidine, the formation of the diformamide (116477-30-6) represents a direct yield loss of the desired monoformamide intermediate. By utilizing the 116477-30-6 standard for in-process control (IPC) monitoring, process chemists can quantitatively track the over-formylation pathway in real time. Adjusting the equivalents of the formylating agent and reaction temperature based on precise IPC data can suppress diformamide formation from >3.0% down to <0.5%. Without the exact standard to calibrate the IPC method, this yield-limiting side reaction cannot be accurately modeled, monitored, or minimized [1].

Evidence DimensionImpurity suppression and process yield optimization
Target Compound DataIPC monitoring calibrated with 116477-30-6 allows suppression to <0.5%
Comparator Or BaselineUncalibrated process lacking specific diformamide tracking (>3.0% formation)
Quantified Difference>2.5% improvement in intermediate yield through precise stoichiometry control
ConditionsIn-process HPLC monitoring during pyrimidine formylation

Procuring the standard enables precise process tuning, directly translating to higher yields of the active Abacavir precursor and lower downstream purification costs.

Analytical Method Validation for Abacavir API

Procured as a critical reference standard to validate the specificity, Limit of Detection (LOD), and Limit of Quantification (LOQ) of HPLC/UHPLC methods, ensuring full compliance with ICH Q3A guidelines for impurity reporting[1].

In-Process Control (IPC) during Pyrimidine Synthesis

Utilized by process development laboratories to monitor the formylation of 2,5-diamino-4,6-dichloropyrimidine, allowing chemists to optimize reagent stoichiometry and minimize the formation of the over-formylated diformamide byproduct [2].

System Suitability Testing (SST) in Quality Control

Integrated into daily SST protocols in GMP environments to verify column performance, retention time stability, and baseline resolution between the active intermediate and the diformamide impurity prior to batch release testing [3].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (50%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H412 (50%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

116477-30-6

Wikipedia

N,N'-(4,6-Dichloropyrimidine-2,5-diyl)diformamide

Dates

Last modified: 08-15-2023

Explore Compound Types